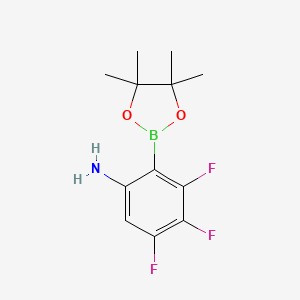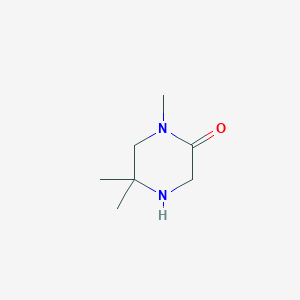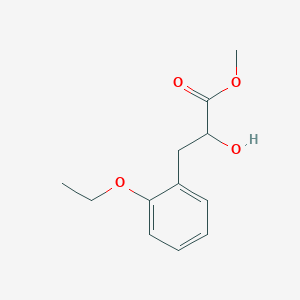
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of different esters or ethers.
Applications De Recherche Scientifique
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may have potential biological activities, such as antioxidant or antimicrobial properties, which can be explored for therapeutic purposes.
Medicine: It could be investigated for its potential use in drug development, particularly in the synthesis of new pharmaceuticals.
Industry: The compound's properties as an ester make it useful in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to exert its biological activity. The exact mechanism would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl 3-(2-methoxyphenyl)-2-hydroxypropanoate: This compound differs by the presence of a methoxy group instead of an ethoxy group.
Methyl 3-(2-hydroxyphenyl)-2-hydroxypropanoate:
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7,10,13H,3,8H2,1-2H3 |
Clé InChI |
XTBQDCSEJIXDIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


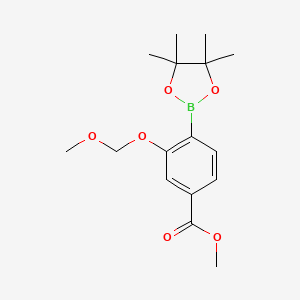
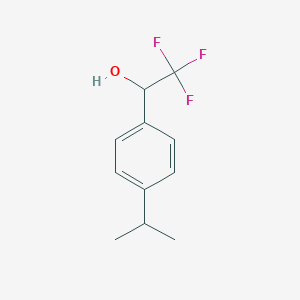
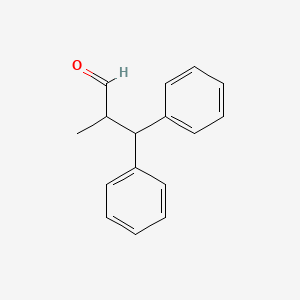
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
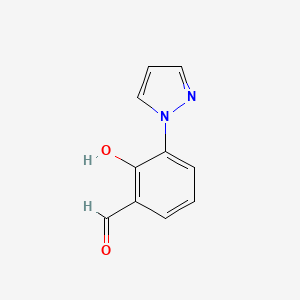
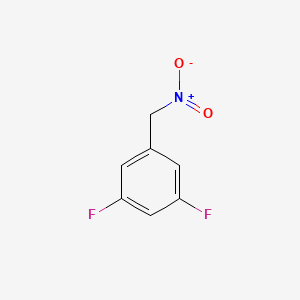
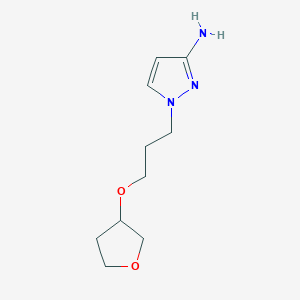
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
